2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Description
This compound is a pyridine-based boronic ester with a cyclopropyl group at position 2, a trifluoromethyl group at position 3, and a pinacol boronate ester at position 3. Its molecular formula is C₁₅H₁₉BF₃NO₃, with a molecular weight of 329.12 g/mol and a purity of ≥95% . The trifluoromethyl group enhances electron-withdrawing effects, while the cyclopropyl group introduces steric bulk. It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds, as evidenced by its application in palladium-catalyzed coupling protocols .
Properties
IUPAC Name |
2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF3NO2/c1-13(2)14(3,4)22-16(21-13)10-7-11(15(17,18)19)12(20-8-10)9-5-6-9/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALQIHJGEMEHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355071-84-9 | |
| Record name | 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a compound of interest due to its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H16B2F3N2O2
- Molecular Weight : 284.09 g/mol
- CAS Number : 126689-01-8
- InChI Key : XGBMQBPLWXTEPM-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, particularly the trifluoromethyl group and the dioxaborolane moiety. Research indicates that compounds with similar structures often exhibit various pharmacological activities including antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of related compounds. For instance, derivatives containing trifluoromethyl groups have shown significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study conducted by Bapna et al. (2022) evaluated several trifluoromethylated compounds against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was measured to assess effectiveness.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 19c | 50 | S. aureus |
| Chloramphenicol | 50 | S. aureus |
| Ampicillin | 25 | S. aureus |
The results indicated that compound 19c exhibited comparable antibacterial activity to chloramphenicol, suggesting that similar derivatives may possess significant therapeutic potential against bacterial infections .
The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial DNA replication processes. Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.
Anticancer Potential
Emerging research suggests that the dioxaborolane moiety may also confer anticancer properties. Compounds with boron-containing structures have been noted for their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Anticancer Activity
A recent publication explored the effects of various boron-containing compounds on cancer cell lines. The study demonstrated that certain derivatives inhibited cell growth in a dose-dependent manner.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 20 | MCF-7 |
These findings indicate a promising avenue for further investigation into the anticancer capabilities of this compound .
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate potential hazards associated with exposure to similar boron-containing compounds; however, specific toxicity data for this compound remains limited.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It is particularly noted for its role in the development of inhibitors for enzymes involved in various diseases.
Case Study: FLAP Inhibitors
One notable application is in the synthesis of inhibitors for the 5-lipoxygenase activating protein (FLAP), which is implicated in inflammatory pathways. The compound serves as a key intermediate in the synthesis of these inhibitors, demonstrating its relevance in anti-inflammatory drug development .
Organic Synthesis
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine acts as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions, which are fundamental in creating complex organic molecules.
Application: Suzuki-Miyaura Coupling
The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This process is essential for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Material Science
In material science, the compound is explored for its potential use in creating functional materials due to its unique electronic properties imparted by the trifluoromethyl group.
Case Study: Fluorinated Polymers
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. These properties are advantageous for applications in coatings and advanced materials .
Data Tables
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The following table summarizes key structural analogs and their properties:
Electronic and Steric Effects
- Trifluoromethyl Group (CF₃): Enhances electron-withdrawing effects, activating the boronate for cross-coupling. However, its position (3 vs. 4) alters conjugation and regioselectivity .
- Cyclopropyl vs.
- Amino Group (NH₂): In 5-Bpin-4-CF₃-pyridin-2-amine, the NH₂ group introduces nucleophilicity, enabling post-coupling modifications (e.g., acylations) .
Reactivity in Cross-Coupling Reactions
- Target Compound: Demonstrated in Pd-catalyzed couplings with aryl/heteroaryl halides, yielding biaryl products. Steric hindrance from cyclopropyl may require elevated temperatures or longer reaction times .
- 3-Bpin-5-CF₃-pyridine: Boronate at position 3 may lead to competing coupling pathways, reducing yield compared to para-substituted analogs .
- 2-Chloro-3-CF₃-5-Bpin-pyridine: Chlorine’s electron-withdrawing effect synergizes with CF₃, accelerating oxidative addition in Pd catalysis .
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine, and how does reaction condition variability impact yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Cyclopropyl Introduction : Cyclopropanation via transition-metal-catalyzed cross-coupling (e.g., Negishi or Kumada coupling) using cyclopropylzinc or magnesium reagents. Evidence from trifluoromethylpyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridine in ) suggests halogenated intermediates are critical for regioselective coupling .
- Boronic Ester Installation : Suzuki-Miyaura coupling with pinacol borane under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane. and highlight the use of chloro-pyridine precursors for boronic ester formation, with yields sensitive to oxygen-free conditions .
- Trifluoromethyl Group Retention : The trifluoromethyl group is typically introduced early via direct fluorination or substitution, as its stability under cross-coupling conditions is well-documented ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
